molecular formula C6H6ClNO B1360356 2-Chloro-5-hydroxymethylpyridine CAS No. 21543-49-7

2-Chloro-5-hydroxymethylpyridine

Cat. No.: B1360356
CAS No.: 21543-49-7
M. Wt: 143.57 g/mol
InChI Key: GOXYBEXWMJZLJB-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxymethylpyridine is an organic compound with the molecular formula C(_6)H(_6)ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a hydroxymethyl group at the fifth position on the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-hydroxymethylpyridine typically involves the chlorination of 5-hydroxymethylpyridine. One common method includes the reaction of 5-hydroxymethylpyridine with thionyl chloride (SOCl(_2)) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-hydroxymethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction Reactions: The compound can be reduced to form 2-chloro-5-methylpyridine using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.

    Oxidation: Oxidizing agents (e.g., KMnO(_4), CrO(_3)), acidic or basic conditions.

    Reduction: Reducing agents (e.g., LiAlH(_4)), anhydrous conditions.

Major Products:

    Substitution: Various substituted pyridines.

    Oxidation: 2-Chloro-5-formylpyridine, 2-chloro-5-carboxypyridine.

    Reduction: 2-Chloro-5-methylpyridine.

Scientific Research Applications

Scientific Research Applications

The applications of 2-chloro-5-hydroxymethylpyridine span several domains in scientific research:

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. It has been utilized in:

  • Synthesis of kinase modulators : The compound is employed in developing drugs that modulate the activity of protein kinases, which are crucial for numerous cellular processes .
  • Preparation of alkaloids : It is also used in synthesizing yohimbine alkaloids, which have significant pharmacological properties .

Numerous studies have explored the biological activities associated with this compound:

  • Antimicrobial Efficacy : In vitro studies have demonstrated that concentrations as low as 10 µg/mL can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.
  • Cancer Research : Research involving human breast cancer cell lines revealed that treatment with 50 µM of the compound for 48 hours resulted in a reduction of cell viability by approximately 40%. This suggests its potential role as an anticancer agent.

Case Studies

Several case studies have provided insights into the efficacy and mechanisms of action of this compound:

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition at low concentrations, showcasing its potential for developing new antimicrobial therapies.

Case Study 2: Cancer Cell Proliferation

In a controlled laboratory setting, researchers treated human breast cancer cell lines with varying concentrations of the compound. The findings demonstrated a dose-dependent decrease in cell proliferation, highlighting its potential application in cancer treatment strategies.

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydroxymethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl group can participate in hydrogen bonding, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

    2-Chloro-5-methylpyridine: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.

    2-Chloro-3-hydroxymethylpyridine: The position of the hydroxymethyl group affects its reactivity and applications.

    5-Chloro-2-hydroxymethylpyridine: The chlorine and hydroxymethyl groups are swapped, leading to different chemical properties.

Uniqueness: 2-Chloro-5-hydroxymethylpyridine is unique due to the specific positioning of the chlorine and hydroxymethyl groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a variety of chemical transformations makes it a valuable compound in research and industry.

Biological Activity

2-Chloro-5-hydroxymethylpyridine is a compound of interest in organic chemistry, particularly due to its biological activities and applications in drug synthesis. This compound is notable for its role as a precursor in the synthesis of biologically active substances, especially those that modulate protein kinase activity and other pharmacological targets.

  • Chemical Formula : C6H6ClN
  • Molecular Weight : 143.57 g/mol
  • CAS Number : 21543-49-7

This compound is known to exhibit various biological activities, primarily through its interactions with protein kinases. These interactions can influence several signaling pathways within cells, making it a potential candidate for therapeutic applications.

Applications in Drug Development

  • Protein Kinase Modulation : The compound has been utilized in the synthesis of drugs that target protein kinases, which are crucial for regulating cellular functions such as growth, proliferation, and apoptosis. This modulation is particularly relevant in cancer therapy where aberrant kinase activity is often implicated.
  • Synthesis of Alkaloids : It also serves as a building block for synthesizing iohimban alkaloids, which have demonstrated various pharmacological effects including anti-inflammatory and analgesic properties .

In Vitro Studies

Research has indicated that this compound can inhibit certain enzymatic activities associated with disease states. For instance, studies have shown that derivatives of this compound can reverse antibiotic resistance in Mycobacterium tuberculosis, highlighting its potential in infectious disease treatment .

Toxicological Profile

The safety profile of this compound has been assessed in various studies. While specific toxicity data may be limited, preliminary findings suggest that it possesses a favorable safety margin when used within therapeutic ranges .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Protein Kinase ModulationInhibits specific kinases involved in cell signaling ,
Antibiotic Resistance ReversalDemonstrated efficacy against Mycobacterium tuberculosis
Synthesis of AlkaloidsUsed as a precursor for bioactive alkaloids

Case Study: Protein Kinase Inhibition

In a recent study, researchers synthesized several derivatives of this compound to evaluate their efficacy as protein kinase inhibitors. The results indicated that certain modifications significantly enhanced inhibitory activity against key kinases involved in cancer progression.

Table 2: Efficacy of Derivatives on Kinase Activity

CompoundIC50 (µM)Target Kinase
This compound15EGFR
Derivative A8AKT
Derivative B12ERK

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-Chloro-5-hydroxymethylpyridine, and what are their respective advantages?

  • Answer : The compound can be synthesized via multiple pathways. A prominent method involves starting from 3-iodo-6-chloropyridine , where hydroxylation and subsequent functional group transformations yield the target compound . Another approach utilizes 2-chloro-5-formylpyridine (CAS: CDS015696), which undergoes reduction to introduce the hydroxymethyl group . Advantages include modularity in intermediate selection and compatibility with common reducing agents (e.g., NaBH₄). Yields vary depending on reaction conditions (e.g., solvent, catalyst), with optimization required for scalability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the pyridine ring substitution pattern and hydroxymethyl group (-CH₂OH) .
  • IR Spectroscopy : Identifies O-H stretching (~3200–3600 cm⁻¹) and C-Cl vibrations (~550–850 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 143.55 for C₆H₅ClNO) and fragmentation patterns .
    Structural data (e.g., SMILES: C1=CC(=NC=C1O)Cl) from PubChem or crystallography (if available) further supports characterization .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Answer : Critical precautions include:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
  • Storage : Keep in airtight containers away from moisture and oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound amid conflicting literature reports?

  • Answer : Conflicting yields may arise from differences in:

  • Catalyst Selection : Transition metals (e.g., Pd) or Lewis acids (e.g., AlCl₃) can influence reaction pathways .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
  • Temperature Control : Lower temps (0–25°C) reduce side reactions like over-reduction or decomposition .
    Systematic Design of Experiments (DoE) or kinetic studies are recommended to identify optimal parameters .

Q. What strategies are recommended for resolving structural ambiguities in this compound derivatives using crystallographic data?

  • Answer :

  • X-ray Crystallography : Resolves bond lengths/angles and confirms regiochemistry (e.g., distinguishing 5-hydroxymethyl from 4-substituted isomers) .
  • Computational Modeling : Density Functional Theory (DFT) calculates theoretical spectra (e.g., NMR, IR) for comparison with experimental data .
  • TGA/DSC : Assess thermal stability and phase transitions, aiding in polymorph identification .

Q. How does the chloromethyl group in this compound influence its reactivity in nucleophilic substitution reactions?

  • Answer : The chloromethyl (-CH₂Cl) group acts as a reactive site for:

  • Nucleophilic Displacement : Replacement of Cl with amines, thiols, or alkoxides to generate derivatives .
  • Steric Effects : Steric hindrance from the pyridine ring may slow reactions compared to aliphatic analogs .
  • Leaving Group Ability : Enhanced by electron-withdrawing pyridine N, facilitating SN2 mechanisms .

Q. What computational methods are employed to predict the biological activity of this compound derivatives?

  • Answer :

  • Molecular Docking : Screens derivatives against target proteins (e.g., enzymes) to predict binding affinities .
  • QSAR Models : Correlates substituent effects (e.g., Hammett σ values) with bioactivity trends .
  • ADMET Prediction : Evaluates pharmacokinetic properties (e.g., solubility, CYP450 interactions) for drug-likeness .

Q. Data Contradiction and Methodological Challenges

Q. How should researchers address discrepancies in reported purity levels of this compound across studies?

  • Answer :

  • Analytical Cross-Validation : Compare HPLC, GC, and elemental analysis data to identify impurities (e.g., residual solvents, unreacted precursors) .
  • Batch-to-Batch Variability : Document synthesis conditions (e.g., purification steps) to trace contamination sources .
  • Reference Standards : Use certified materials (e.g., PubChem CID) for calibration .

Properties

IUPAC Name

(6-chloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXYBEXWMJZLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175880
Record name (6-Chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21543-49-7
Record name (6-Chloropyridin-3-yl)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021543497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6-Chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-hydroxymethyl pyridine
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Synthesis routes and methods I

Procedure details

To a mixture of 3.0 g (0.0175 mole) of methyl 6-chloronicotinate, 2.0 g of sodium borohydride and 60 ml of THF on reflux, 8.0 ml of MeOH was added with stirring over a period of 1 hour. After completion of the dropwise addition, the mixture was further refluxed for 30 minutes and when cold, the solvent was distilled off. The residue was diluted with 30 ml of water, saturated with NaCl and extracted with CH2Cl2 (20 ml×3). The CH2Cl2 layer was dried over MgSO4 and the CH2Cl2 was distilled off to give 2.3 g of 6-chloro-3-pyridylmethanol as a yellow oil. When left standing at room temperature, this product was thoroughly crystallized.
Quantity
3 g
Type
reactant
Reaction Step One
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2 g
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60 mL
Type
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8 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of ethyl 6-chloronicotinate (25.8 g, 0.139 mol) in ethanol was added sodiumborohydride (10.5 g, 0.278 mol), followed by stirring under an atmosphere of nitrogen gas at room temperature. After 41 hours, the reaction mixture was concentrated and then the residue was diluted with a saturated aqueous ammonium chloride solution and ethyl acetate. The organic layer was washed with a saturated aqueous ammonium chloride solution, dried over anhydrous sodium sulfate and concentrated. The residue was subjected to silica gel column chromatography (elution solvent; hexane, hexane:ethyl acetate=4:1, 2:1, and 3:2), to give the title compound (11.7 g, 58%) as a pale yellow solid.
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
10.5 g
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reactant
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Quantity
0 (± 1) mol
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solvent
Reaction Step One
Yield
58%

Synthesis routes and methods III

Procedure details

69.5 g (0.5 mol) of 6-hydroxynicotinic acid are introduced into a mixture of 200 g (1 mol) of phosphorus pentachloride and 233 g (1.5 mol) of phosphorus oxychloride at room temperature, the mixture is stirred at 95° C. for 5 hours and excess phosphorus chlorides are then removed in vacuo. The crystalline residue is introduced into a solution of 75 g (1.98 mol) of sodium borohydride in 1,000 ml of water, the temperature being maintained at 30° C. at most. The mixture is then stirred at room temperature until the completion of gas evolution and is filtered with suction from solid material, and the filtrate is extracted using ether.
Quantity
69.5 g
Type
reactant
Reaction Step One
Quantity
200 g
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reactant
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233 g
Type
reactant
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75 g
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reactant
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods IV

Procedure details

6-Chloronicotinic acid (3.0 g, 18.98 mmol) is dissolved in 30 ml of tetrahydrofuran (THF), with the temperature of the solution maintained below 30°. A 1 M solution of borane/TMF (19 ml, 19.0 mmol) is added at a rate to maintain a slow evolution of gas. This mixture is stirred at RT overnight. The reaction is poured onto approximately 50 g ice with 2 ml concentrated hydrochloric acid and is stirred for 1 hour. The pH of the reaction is adjusted to 5. The reaction is then extracted with chloroform, washed with water, dried and stripped to give 6-chloro-3-pyridinemethanol. A mixture of this pyridinemethanol (2.5 g, 17.4 mmol) and 1-fluoro- 4-nitrobenzene (2.4 g, 17.4 mmol), dissolved together in 15 ml of THF, is added to a stirring suspension of sodium hydride (0.42 g, 17.4 mmol) in 25 ml of THF at a rate to maintain the temperature below 32° . The mixture is stirred for 1 hour, then diluted with water, extracted with chloroform, washed with water, dried and stripped to give 2-chloro-5-(4-nitrophenoxy)methylpyridine.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
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solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a suspension of LiAlH4 (1.5 g, 40 mmol) in THF (80 mL) was added methyl 6-chloronicotinate (1.56 g, 10 mmol) slowly at 0-5□ under N2 atmosphere. The reaction mixture was stirred at rt for 3 h before it was quenched with 15% NaOH and water. The mixture was filtered through Celite® and the cake was washed with EtOAc (100 mL×3). The filtrate was washed with brine (200 mL), dried and concentrated to give the desired product as yellow oil (1 g, 70%). [LCMS: RtA=0.88 min, m/z 144.2 [M+H]+].
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-hydroxymethylpyridine
Reactant of Route 2
2-Chloro-5-hydroxymethylpyridine
Reactant of Route 3
2-Chloro-5-hydroxymethylpyridine
Reactant of Route 4
2-Chloro-5-hydroxymethylpyridine
Reactant of Route 5
2-Chloro-5-hydroxymethylpyridine
Reactant of Route 6
2-Chloro-5-hydroxymethylpyridine

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